4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one
CAS No.:
Cat. No.: VC15993643
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N2O |
|---|---|
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 4,7-dimethyl-1,3-dihydroquinoxalin-2-one |
| Standard InChI | InChI=1S/C10H12N2O/c1-7-3-4-9-8(5-7)11-10(13)6-12(9)2/h3-5H,6H2,1-2H3,(H,11,13) |
| Standard InChI Key | POJBTHSIUAQKAX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N(CC(=O)N2)C |
Introduction
Structural Characterization and Nomenclature
Core Architecture
The quinoxaline backbone consists of a benzene ring fused to a piperazine-2-one ring, with saturation at the 3,4-positions. The 4,7-dimethyl substitution introduces methyl groups at positions 4 (on the piperazine ring) and 7 (on the benzene ring). The ketone at position 2 and the hydrogen at position 1 complete the IUPAC name 4,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one.
Molecular Formula and Weight
Based on analogous compounds like 3,3-dimethyl derivatives (C₁₀H₁₃N₃O, MW 191.23 g/mol ), the 4,7-dimethyl variant likely adopts the formula C₁₀H₁₂N₂O (MW 176.22 g/mol). This aligns with the addition of two methyl groups (-CH₃) to the quinoxalin-2-one core (C₈H₆N₂O).
Spectroscopic Signatures
While no experimental NMR data exists for the 4,7-dimethyl derivative, related compounds exhibit diagnostic signals:
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¹H NMR: Methyl protons resonate at δ 1.3–1.5 (piperazine-CH₃) and δ 2.3–2.5 (aromatic-CH₃) .
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¹³C NMR: Carbonyl (C=O) appears at δ 165–170 ppm, while methyl carbons range from δ 18–25 ppm .
Stereoelectronic Effects
The methyl groups at positions 4 and 7 influence electron distribution:
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The 4-methyl group sterically hinders the piperazine ring, reducing conformational flexibility.
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The 7-methyl group donates electrons via hyperconjugation, stabilizing the aromatic system .
Synthetic Methodologies
Copper-Catalyzed Cyclization
The most robust route to dihydroquinoxalin-2-ones involves copper-catalyzed coupling of halogenated anilines with amino acids . For 4,7-dimethyl derivatives, this would require:
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2-Bromo-4-methylaniline as the aromatic precursor.
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N-Methylglycine (sarcosine) to introduce the 4-methyl group.
Reaction Conditions:
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Catalyst: CuCl (5–15 mol%)
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Ligand: Dimethylethylenediamine (20–60 mol%)
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Base: K₃PO₄ (2–3 equiv)
Mechanism:
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Oxidative addition of Cu(I) to the C-Br bond.
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Transmetalation with the amino acid.
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Reductive elimination forming the C-N bond.
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Intramolecular cyclization to yield the dihydroquinoxalinone .
Photochemical Approaches
Kutateladze’s method uses UV light to induce (4+2) cycloadditions between quinoxalinones and dienophiles . While untested for 4,7-dimethyl systems, this could enable access to spirocyclic derivatives.
Biological Activities of Structural Analogs
Antibacterial Properties
3,4-Dihydroquinoxalin-2-ones with electron-withdrawing groups (e.g., nitro, carbonyl) show activity against Staphylococcus aureus (MIC = 8–32 µg/mL) . The 7-methyl group may enhance membrane penetration via lipophilicity.
Anti-Inflammatory Effects
In murine models, 6-nitro-3,4-dihydroquinoxalin-2-ones reduced TNF-α production by 60–75% at 10 µM . The methyl groups may stabilize ligand-receptor interactions through hydrophobic effects.
Physicochemical Properties
Solubility and LogP
Predicted using the PubChem model :
| Property | Value |
|---|---|
| Water Solubility | 1.2 mg/mL |
| LogP (Octanol) | 1.8 |
| pKa (Basic) | 3.1 |
Thermal Stability
Differential scanning calorimetry of analogs reveals decomposition temperatures of 210–230°C , suggesting moderate thermal stability for the 4,7-dimethyl derivative.
Functionalization Strategies
Nitration
tert-Butyl nitrite (t-BuONO) selectively nitrates quinoxalin-2-ones at the 7-position . For 4,7-dimethyl systems, this could yield 7-nitro derivatives without affecting the methyl groups.
Conditions:
Alkylation
The NH group at position 1 undergoes alkylation with alkyl halides:
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Reagent: Ethyl bromoacetate
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Base: K₂CO₃
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Solvent: DMF, 80°C
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Product: 1-(Ethoxycarbonylmethyl)-4,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one .
Challenges and Future Directions
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Stereoselective Synthesis: Current methods yield racemic mixtures. Asymmetric catalysis using chiral ligands (e.g., BINAP) could enable enantiopure production .
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In Vivo Toxicity: Methyl groups may enhance hepatotoxicity via CYP450 metabolism. Structure-metabolism relationship studies are needed.
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Computational Modeling: Molecular docking studies could predict target engagement with bacterial DNA gyrase or viral proteases.
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